An In-depth Technical Guide to 2,2-Dichloroacetophenone: Chemical Properties and Structure
An In-depth Technical Guide to 2,2-Dichloroacetophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichloroacetophenone is a halogenated organic compound that serves as a valuable intermediate and reagent in organic synthesis.[1] Its structure, featuring a phenyl group attached to a dichloroacetyl moiety, imparts a unique reactivity that is leveraged in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the α,α-dichloro keto group makes it a versatile building block for introducing specific functionalities into more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 2,2-dichloroacetophenone.
Chemical Structure and Identification
The structural identity of 2,2-dichloroacetophenone is well-defined by various chemical identifiers and notations. It consists of an acetophenone (B1666503) core with two chlorine atoms substituted at the alpha-carbon position.
| Identifier | Value |
| IUPAC Name | 2,2-dichloro-1-phenylethan-1-one[1] |
| CAS Number | 2648-61-5[2] |
| Molecular Formula | C₈H₆Cl₂O[2] |
| Molecular Weight | 189.04 g/mol |
| SMILES String | ClC(Cl)C(C1=CC=CC=C1)=O |
| InChI Key | CERJZAHSUZVMCH-UHFFFAOYSA-N |
| Synonyms | α,α-Dichloroacetophenone, Phenacylidene chloride, 2,2-Dichloro-1-phenylethanone[1] |
Physicochemical Properties
2,2-Dichloroacetophenone is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a distinctive odor.[1][3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Appearance | Colorless to pale yellow liquid/solid[1][3] |
| Melting Point | 20-21 °C[2] |
| Boiling Point | 132-134 °C at 13 mmHg[2] |
| Density | 1.34 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5686[2] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. Decomposes in water and alcohol.[1][2] |
| Flash Point | >112 °C (>233.6 °F)[3] |
Experimental Protocols
Synthesis of 2,2-Dichloroacetophenone
A common laboratory-scale synthesis of 2,2-dichloroacetophenone involves the direct chlorination of acetophenone.
Method 1: Chlorination of Acetophenone [4]
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Reactants: Acetophenone, Glacial Acetic Acid, Dry Chlorine Gas.
-
Procedure:
-
Dissolve acetophenone in glacial acetic acid in a suitable reaction vessel.
-
Bubble dry chlorine gas through the solution.
-
Maintain the reaction temperature below 60 °C.
-
Continue the chlorination process until the reaction mixture turns yellow, which typically takes 4-5 hours.
-
Pour the reaction mixture into ice water.
-
The oily layer of 2,2-dichloroacetophenone will separate and can be isolated.
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Method 2: Alkyne Halogenation [5]
A greener, chemoselective synthesis has also been reported.
-
Reactants: Phenylacetylene (or other suitable alkyne), Trichloroisocyanuric acid (TXCA), p-Tolylthiourea (B1348918), Water.
-
Procedure:
-
In a sealed tube, combine the alkyne (0.3 mmol), TXCA (0.3 mmol), and p-tolylthiourea (0.075 mmol) in water (1.5 mL).
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the desired product.
-
Below is a graphical representation of a generalized workflow for the synthesis and purification of 2,2-dichloroacetophenone.
Spectroscopic Data
The structure of 2,2-dichloroacetophenone can be confirmed by various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and a singlet for the proton on the dichloromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the dichloromethyl carbon, and the carbons of the aromatic ring.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]
Reactivity and Applications
The reactivity of 2,2-dichloroacetophenone is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bonds to nucleophilic attack. It is a precursor in the synthesis of various heterocyclic compounds and other organic molecules.
One notable application is in the study of anticancer therapies, where it has been identified as a potential inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[8] PDK is an enzyme that plays a role in cancer cell metabolism. By inhibiting PDK, compounds like 2,2-dichloroacetophenone can potentially disrupt the energy production of cancer cells.
The conceptual signaling pathway involving PDK inhibition is illustrated below.
Safety and Handling
2,2-Dichloroacetophenone is an irritant to the eyes, skin, and respiratory system.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[3][9] In case of contact, the affected area should be rinsed immediately with plenty of water.[9] It is incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[3]
References
- 1. CAS 2648-61-5: 2,2-Dichloroacetophenone | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chembk.com [chembk.com]
- 5. 2,2-DICHLOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,2-DICHLOROACETOPHENONE(2648-61-5) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2,2-DICHLOROACETOPHENONE | 2648-61-5 [chemicalbook.com]
- 9. echemi.com [echemi.com]
